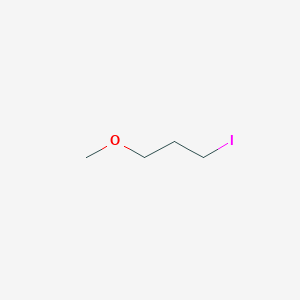

1-Iodo-3-methoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO/c1-6-4-2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCRJSFSDJOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542876 | |

| Record name | 1-Iodo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61542-10-7 | |

| Record name | 1-Iodo-3-methoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Iodo-3-methoxypropane chemical properties and structure

High-Purity Reagent for Linker Chemistry & Alkylation Modules [1]

Executive Summary

1-Iodo-3-methoxypropane (CAS: 61542-10-7) is a specialized primary alkyl iodide widely utilized in medicinal chemistry and materials science.[1][2] Its structural core—a propyl chain terminated by a methoxy ether and a reactive iodine leaving group—serves as a critical "spacer" motif.[1] It is primarily employed to introduce the 3-methoxypropyl side chain onto nucleophilic scaffolds (phenols, amines, amides), modulating lipophilicity and metabolic stability in drug candidates.[1]

This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of this compound, emphasizing practical handling to mitigate its inherent thermal and photolytic instability.[1]

Physicochemical Specifications

The following data consolidates experimental and computed properties essential for stoichiometric calculations and process design.

| Property | Value / Description | Notes |

| IUPAC Name | This compound | |

| CAS Number | 61542-10-7 | |

| Molecular Formula | ||

| Molecular Weight | 200.02 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkens upon storage due to |

| Boiling Point | ~140–150 °C (est.[1] at 760 mmHg) | Recommendation: Distill under reduced pressure (e.g., ~60–70 °C at 15 mmHg) to prevent decomposition. |

| Density | > 1.4 g/mL (Liquid) | Significantly denser than water.[1] |

| Solubility | Miscible in DCM, THF, Acetone, | Immiscible in water; hydrolyzes slowly.[1] |

| Stability | Light and Heat Sensitive | Store at 2–8 °C in amber glass.[1] |

Synthesis Protocols

Two primary routes are validated for high-yield production.[1] Method A (Finkelstein) is preferred for scalability and cost-efficiency, while Method B (Appel-Type) is useful when starting from the alcohol precursor.[1]

Method A: Finkelstein Halogen Exchange (Recommended)

This method leverages the solubility difference between Sodium Iodide (NaI) and Sodium Chloride (NaCl) in acetone to drive the equilibrium.[1]

Precursors: 1-Chloro-3-methoxypropane, Sodium Iodide (NaI), Anhydrous Acetone.[1]

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

or -

Dissolution: Dissolve 1.2 equivalents of NaI in anhydrous acetone (0.5 M concentration relative to substrate).

-

Addition: Add 1.0 equivalent of 1-chloro-3-methoxypropane.

-

Reaction: Reflux the mixture for 18–24 hours. A white precipitate (NaCl) will form, indicating reaction progress.[1]

-

Workup:

-

Cool to room temperature and filter off the solid NaCl.[1]

-

Concentrate the filtrate in vacuo (do not heat above 40 °C).

-

Redissolve the residue in Diethyl Ether or MTBE.[1]

-

Critical Wash: Wash the organic layer with 10% Sodium Thiosulfate (

) to remove any free iodine (yellow/brown color should disappear), followed by brine.[1]

-

-

Purification: Dry over

and concentrate. Purify via vacuum distillation.[1][4]

Method B: Iodination of Alcohol (Appel Conditions)

Precursors: 3-Methoxy-1-propanol, Iodine (

Protocol:

-

Dissolve

(1.2 eq) and Imidazole (1.5 eq) in DCM at 0 °C. -

Add

(1.2 eq) slowly; the solution will turn dark and then clear/yellow as the adduct forms.[1] -

Add 3-methoxy-1-propanol (1.0 eq) dropwise.[1]

-

Stir at room temperature for 2–4 hours.

-

Quench with saturated

, extract with DCM, and purify via silica gel chromatography (eluting with Hexanes/EtOAc) or distillation.

Visualization: Synthesis Pathways[1]

Figure 1: Validated synthetic routes for this compound generation.

Reactivity & Applications in Drug Discovery[1]

The iodine atom in this compound is a "soft" leaving group, making the carbon center highly susceptible to

Nucleophilic Substitution ( )

This is the primary utility of the reagent.[1] It is used to alkylate:

-

Phenols: To create aryl-alkyl ethers (common in GPCR ligands).[1]

-

Amines: To synthesize secondary/tertiary amines.[1]

-

Thiols: To generate thioethers.[1]

Mechanistic Insight: The methoxy group at the C3 position provides a slight inductive withdrawing effect but also allows for potential chelation with metal cations (e.g.,

Organometallic Reagent Generation

The iodide can be converted into a Grignard reagent or Organolithium species for C-C bond formation.[1]

-

Grignard Formation:

[1]-

Note: The internal oxygen can coordinate to the Mg, potentially forming a stable 5-membered chelate, which may affect reactivity rates compared to simple alkyl halides.[1]

-

-

Lithium-Halogen Exchange: Treatment with

at -78 °C generates the lithiated species rapidly.[1]

Visualization: Reactivity Profile

Figure 2: Divergent reactivity pathways utilized in medicinal chemistry campaigns.[1]

Handling, Stability & Safety

Stability Issues

Alkyl iodides are inherently less stable than their chloro- or bromo- counterparts.[1] The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light.[1]

-

Symptom: Development of a purple/brown tint indicates liberation of elemental iodine (

).[1] -

Impact: Free iodine can act as an oxidant or Lewis acid, interfering with sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).[1]

Storage Protocol (Self-Validating)

-

Container: Amber glass vial with a PTFE-lined cap.

-

Stabilizer: Add a small coil of activated Copper wire or Silver wool inside the vial.[1]

-

Temperature: Store at 2–8 °C (Refrigerator).

Safety Hazards[1][2]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

Sensitizer: Alkylating agents are potential carcinogens; handle in a fume hood with nitrile gloves.[1]

References

-

PubChem Compound Summary. "this compound (CID 13522989)."[1][2] National Center for Biotechnology Information.[1] [Link][1]

-

Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Ber. Dtsch. Chem. Ges., 1910, 43, 1528.[1] (Foundational methodology for Halogen Exchange).[1]

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angew.[1][2] Chem. Int. Ed. Engl., 1975, 14, 801.[1] (Foundational methodology for Alcohol-to-Halide conversion).[1]

-

Organic Syntheses. "Finkelstein Reaction Protocols." Org.[1] Synth. Coll. Vol. 4, p.525.[1] (General procedure validation).

Sources

The Carbon-Iodine Bond in 1-Iodo-3-methoxypropane: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 1-iodo-3-methoxypropane. As a versatile alkylating agent, this compound is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document elucidates the fundamental principles governing the C-I bond's behavior in a variety of chemical transformations, including nucleophilic substitutions, organometallic formations, coupling reactions, and eliminations. A key focus is placed on the electronic and steric influence of the methoxy group on the reaction pathways and outcomes. Detailed, field-proven experimental protocols, mechanistic insights, and quantitative data are presented to provide a practical and authoritative resource for laboratory applications.

Introduction: The Strategic Importance of the C-I Bond in this compound

This compound, with the chemical formula C₄H₉IO, is a key synthetic intermediate whose utility is primarily dictated by the inherent reactivity of its carbon-iodine bond.[1] The C-I bond is the weakest among the carbon-halogen bonds, making the iodide an excellent leaving group in nucleophilic substitution reactions. This high reactivity, coupled with the presence of the methoxy functional group, imparts unique chemical properties to the molecule, allowing for a diverse range of synthetic applications.

This guide will systematically dissect the reactivity profile of this compound, offering a blend of theoretical understanding and practical, actionable protocols. The subsequent sections will delve into the specifics of its synthesis, its participation in cornerstone organic reactions, and the subtle yet significant role of the ether linkage in directing reaction outcomes.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for the accurate interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₄H₉IO | PubChem[1] |

| Molecular Weight | 200.02 g/mol | PubChem[1] |

| Appearance | Colorless to light yellow liquid | ChemicalBook[2] |

| CAS Number | 61542-10-7 | PubChem[1] |

| Boiling Point | Not explicitly available, expected to be elevated due to iodine | - |

| Density | Not explicitly available | - |

| Solubility | Soluble in common organic solvents (e.g., acetone, THF, diethyl ether) | General Knowledge |

| ¹H NMR | Available | PubChem[1] |

| ¹³C NMR | Available | PubChem[1] |

Note: For detailed spectroscopic data, refer to the PubChem database.[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved via a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of a halide, typically bromide or chloride, for iodide.[3][4]

Finkelstein Reaction: A Reliable Pathway

The Finkelstein reaction is an equilibrium process that is driven to completion by Le Châtelier's principle.[4] The use of sodium iodide in acetone is particularly effective because while NaI is soluble in acetone, the resulting sodium bromide or chloride is not, and precipitates out of the reaction mixture, thus driving the equilibrium towards the formation of the iodoalkane.[1][5]

Caption: Finkelstein reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 eq.) in anhydrous acetone.

-

Reaction Initiation: To the stirred solution, add 1-bromo-3-methoxypropane (1.0 eq.) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation of a white precipitate (NaBr). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

-

Purification: The acetone is removed from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or flash column chromatography to yield pure this compound.

Nucleophilic Substitution Reactions: The Workhorse of the C-I Bond

The high polarizability and low bond dissociation energy of the C-I bond make this compound an excellent substrate for Sₙ2 reactions.[6] The primary nature of the carbon bearing the iodine atom further favors this bimolecular pathway over the unimolecular Sₙ1 mechanism.

Williamson Ether Synthesis

A classic application of this compound is in the Williamson ether synthesis to form more complex ethers.[2][6][7][8] This reaction involves the displacement of the iodide by an alkoxide nucleophile.

Caption: Williamson ether synthesis using this compound.

Experimental Protocol: Synthesis of an Unsymmetrical Ether

-

Alkoxide Formation: In a suitable solvent (e.g., the corresponding alcohol or THF), prepare the desired alkoxide by reacting the alcohol with a strong base like sodium hydride (NaH).

-

Nucleophilic Attack: To the freshly prepared alkoxide solution, add this compound (1.0 eq.) dropwise at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched with water or a saturated aqueous ammonium chloride solution. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.

Reaction with Cyanide

The reaction with cyanide ions provides a straightforward route to nitriles, which are valuable precursors for carboxylic acids, amines, and other nitrogen-containing compounds.[9][10]

Experimental Protocol: Synthesis of 4-methoxybutanenitrile

-

Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq.) in a polar aprotic solvent such as DMSO or DMF.

-

Substrate Addition: Add this compound (1.0 eq.) to the cyanide solution.

-

Reaction Conditions: Heat the mixture to a temperature between 60-80 °C and stir until the starting material is consumed (monitored by TLC or GC).

-

Work-up and Extraction: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated, followed by purification of the nitrile product.

Grignard Reagent Formation and Subsequent Reactions

The C-I bond in this compound is sufficiently reactive to undergo oxidative addition with magnesium metal to form the corresponding Grignard reagent, 3-methoxypropylmagnesium iodide.[11] This organometallic species is a potent nucleophile and a strong base.

Caption: Formation of 3-methoxypropylmagnesium iodide.

Experimental Protocol: Grignard Reagent Formation

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Completion: Once the addition is complete, the mixture is typically stirred at room temperature or gently heated until all the magnesium has reacted. The resulting Grignard reagent is a grayish, cloudy solution.

This Grignard reagent can then be used in a plethora of subsequent reactions, such as additions to carbonyl compounds to form alcohols, or in coupling reactions.

Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The C(sp³)-I bond of this compound can participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling

While more common for C(sp²)-halides, Suzuki-Miyaura coupling of alkyl halides is an area of active research.[12][13][14][15][16] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base can lead to the formation of a new C-C bond.

Caption: Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[17][18][19][20][21] While less common for saturated alkyl iodides, under specific conditions, related coupling processes can be achieved.

Elimination Reactions: A Competing Pathway

Under strongly basic conditions, particularly with sterically hindered bases, this compound can undergo elimination reactions to form 3-methoxypropene.[22][23][24][25][26] This E2 elimination pathway competes with Sₙ2 substitution.

Caption: E2 elimination of this compound.

The choice of base is critical in determining the ratio of substitution to elimination products. Bulky bases like potassium tert-butoxide (t-BuOK) favor elimination by abstracting a proton from the less sterically hindered β-carbon.[22][24]

The Influence of the Methoxy Group: Anchimeric Assistance

A fascinating aspect of the reactivity of this compound is the potential for the neighboring methoxy group to participate in substitution reactions, a phenomenon known as anchimeric assistance or neighboring group participation (NGP).[27][28][29][30][31][32][33][34] The oxygen atom, with its lone pairs of electrons, can act as an internal nucleophile, displacing the iodide to form a cyclic oxonium ion intermediate. This intermediate is then opened by an external nucleophile.

Caption: Neighboring group participation by the methoxy group.

Anchimeric assistance can lead to an enhanced reaction rate compared to analogous alkyl iodides without the ether functionality and can also result in the retention of stereochemistry at the reaction center.[27][29]

Conclusion

The carbon-iodine bond in this compound is a highly versatile functional group that enables a wide array of synthetic transformations. Its propensity to undergo nucleophilic substitution, form organometallic reagents, and participate in coupling and elimination reactions makes it a valuable building block in organic synthesis. The presence of the methoxy group adds another layer of complexity and opportunity, with the potential for neighboring group participation to influence reaction rates and stereochemical outcomes. This guide has provided a comprehensive overview of the core reactivity of this important molecule, supported by practical experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, May 25). How much can we extend the Finkelstein reaction?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. Retrieved from [Link]

-

Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chegg. (2022, November 18). Solved 16 Question (2points) Q See page 407 The SN2 reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

-

Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

-

Epistemeo. (2011, November 2). The Heck Reaction: Reaction mechanism chemistry tutorial. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, April 1). 7.11 SN2 reaction problem solving with predict the products type questions. YouTube. Retrieved from [Link]

-

ResearchGate. (2011, August 6). Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Mr Pauller. (2020, February 18). Explaining the Reaction of Magnesium + Oxygen. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

-

Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Allery Chemistry. (2015, May 10). Nucleophilic substitution reactions with cyanide. YouTube. Retrieved from [Link]

-

ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

chemeurope.com. (n.d.). Heck reaction. Retrieved from [Link]

-

National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ChemExplore. (2020, August 19). Heck Coupling Reaction Mechanism|With Previous Year Questions|CSIR-NET GATE|IITan. YouTube. Retrieved from [Link]

-

That Chemist. (2022, May 15). E2 - Elimination Reactions (IOC 11). YouTube. Retrieved from [Link]

-

University of Rochester. (n.d.). Anchimeric Assistance (Neighboring Group Participation). Retrieved from [Link]

-

Chegg. (2024, November 13). Solved The SN2 reaction mechanism is favored for unhindered. Retrieved from [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Solved 16 Question (2points) Q See page 407 The SN2 reaction | Chegg.com [chegg.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heck_reaction [chemeurope.com]

- 21. m.youtube.com [m.youtube.com]

- 22. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Khan Academy [en.khanacademy.org]

- 26. m.youtube.com [m.youtube.com]

- 27. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. dalalinstitute.com [dalalinstitute.com]

- 30. researchgate.net [researchgate.net]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 33. dalalinstitute.com [dalalinstitute.com]

- 34. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

Quantum chemical calculations for 1-Iodo-3-methoxypropane

An In-depth Technical Guide to the Quantum Chemical Calculation of 1-Iodo-3-methoxypropane

Abstract

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. Halogenated ethers are a class of compounds with significant relevance in various chemical fields, including materials science and medicinal chemistry.[1] Understanding their conformational landscape, spectroscopic signatures, and reaction dynamics at a molecular level is paramount for predicting their behavior and designing new applications. This document offers researchers, computational chemists, and drug development professionals a detailed, step-by-step protocol for performing high-fidelity computational analysis, from ground-state optimization and spectroscopic prediction to the exploration of reaction mechanisms. The methodologies presented herein are grounded in Density Functional Theory (DFT), emphasizing the critical choices of functionals and basis sets required for accurately modeling systems containing heavy elements like iodine.

Introduction: The Rationale for a Computational Approach

This compound (C₄H₉IO) is a halogenated ether characterized by a flexible propane chain, an ether linkage, and a terminal iodine atom.[2][3] The presence of iodine, a heavy and highly polarizable halogen, imparts unique electronic and steric properties, including the potential to act as a halogen bond donor.[4][5] While experimental characterization is essential, quantum chemical calculations provide an invaluable complementary tool. They allow for the exploration of transient species like transition states, the analysis of conformers that may be difficult to isolate, and the accurate prediction of spectroscopic data that can aid in experimental structure elucidation.

This guide moves beyond a simple recitation of commands, focusing instead on the causality behind methodological choices. The protocols are designed to be self-validating, ensuring the scientific rigor and trustworthiness of the obtained results.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory, which comprises the method and the basis set. For a molecule like this compound, these choices are non-trivial.

The Method: Density Functional Theory (DFT)

For medium-sized organic molecules, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[6] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with various exchange-correlation functionals, are particularly effective.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

-

Rationale: B3LYP is one of the most widely used and extensively validated functionals for organic molecules. It provides reliable results for geometries, vibrational frequencies, and thermochemistry for a broad range of systems.[6][7] For more modern alternatives, the ωB97X-D or M06-2X functionals are also excellent choices as they include empirical dispersion corrections, which can be important for describing non-covalent interactions.

-

The Basis Set: A Critical Choice for Iodine

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is arguably the most critical parameter for calculations involving this compound.

-

Light Atoms (C, H, O): Pople-style Basis Sets

-

Recommendation: 6-311+G(d,p)

-

Rationale: This is a flexible triple-zeta basis set. The + indicates the addition of diffuse functions, which are important for describing the lone pairs on oxygen, and the (d,p) indicates the addition of polarization functions, which are necessary for accurately describing bonding environments.

-

-

Heavy Atom (I): Effective Core Potentials (ECPs)

-

Recommendation: LANL2DZ or def2-SVP/def2-TZVP

-

Rationale: Standard all-electron basis sets are computationally prohibitive and non-relativistic for heavy elements like iodine. An Effective Core Potential (ECP) replaces the core electrons of iodine with a potential, significantly reducing computational cost while implicitly accounting for key relativistic effects.[8] The associated basis set (e.g., LANL2DZ) is then used to describe the valence electrons. Full-electron basis sets can offer better agreement for certain properties but come at a much higher computational cost.[9] For many applications, a well-chosen ECP provides a reliable and efficient alternative.[8]

-

This combination of a Pople-style basis set for light atoms and an ECP for iodine is known as a mixed basis set.

Core Computational Protocols

The following sections detail the step-by-step workflows for the computational analysis of this compound.

Protocol 1: Conformational Analysis and Ground State Optimization

The three rotatable single bonds in this compound give rise to multiple conformers.[2][10] Identifying the global minimum energy structure is a prerequisite for all subsequent calculations.

Methodology:

-

Initial Structure Generation: Build an initial 3D structure of this compound. The SMILES string COCCCI can be used as input for most molecular modeling software.[2][3]

-

Dihedral Angle Scan (Relaxed Scan):

-

Identify the key dihedral angles governing the molecule's shape: ω₁ (O-C1-C2-C3) and ω₂ (C1-C2-C3-I).

-

Perform a relaxed potential energy surface (PES) scan by systematically rotating one dihedral angle (e.g., ω₂) in steps (e.g., 15-30 degrees) while allowing all other geometric parameters to relax at each step. This is more efficient than a rigid scan.[11]

-

Select the low-energy conformer from this scan and use it as the starting point for a subsequent scan of the second dihedral angle (ω₁).

-

-

Geometry Optimization:

-

Take the lowest-energy structures identified from the PES scans as starting points for full geometry optimizations.

-

Perform the optimization using the chosen level of theory (e.g., B3LYP with the mixed basis set). This procedure locates the nearest stationary point on the potential energy surface.

-

-

Vibrational Frequency Calculation (Self-Validation):

-

Perform a frequency calculation on each optimized structure at the same level of theory.

-

Trustworthiness Check: A true energy minimum must exhibit zero imaginary frequencies.[12] If one or more imaginary frequencies are found, the structure is a saddle point (e.g., a transition state) and not a stable conformer. The atomic displacements corresponding to the imaginary frequency can guide the search for the true minimum.

-

This calculation also yields the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) spectrum.

-

Caption: Workflow for Conformational Analysis and Ground State Validation.

Protocol 2: Prediction of NMR Spectra

Calculating NMR chemical shifts is a powerful way to validate a proposed structure against experimental data. The Gauge-Including Atomic Orbital (GIAO) method is the gold standard for this task.[13]

Methodology:

-

Prerequisite: Start with the validated, optimized ground-state geometry of this compound from Protocol 1.

-

GIAO Calculation: Perform a single-point energy calculation using the NMR=GIAO keyword in the computational software. This should be done at the same level of theory used for optimization.

-

Reference Calculation: Perform an identical GIAO calculation on a reference compound, typically Tetramethylsilane (TMS), optimized at the same level of theory.

-

Chemical Shift Calculation: The absolute magnetic shielding tensors (σ) are obtained from the output. The chemical shift (δ) is calculated relative to the reference:

δsample = σTMS - σsample

This must be done for each nucleus (¹H and ¹³C).[14]

-

Data Tabulation: Compile the results in a clear, tabular format for easy comparison with experimental values.

Table 1: Predicted NMR Chemical Shifts for this compound

| Atom | Calculated Shielding (σ) / ppm | TMS Shielding (σ_ref) / ppm | Predicted Shift (δ) / ppm |

|---|---|---|---|

| H (on C1) | Value | Value | Value |

| C1 (O-CH₂) | Value | Value | Value |

| H (on C2) | Value | Value | Value |

| C2 (-CH₂-) | Value | Value | Value |

| H (on C3) | Value | Value | Value |

| C3 (-CH₂-I) | Value | Value | Value |

| H (on OCH₃) | Value | Value | Value |

| C (on OCH₃) | Value | Value | Value |

Note: Values are placeholders and must be populated from actual calculation outputs.

Protocol 3: Investigation of a Reaction Mechanism (Sₙ2 Example)

Quantum chemistry excels at elucidating reaction pathways by characterizing the high-energy transition states that are inaccessible to most experimental probes.[15] We will use the Sₙ2 reaction of this compound with a hydroxide ion (OH⁻) as a representative example.

Methodology:

-

Optimize Reactants and Products: Separately optimize the geometries of the reactant complex (this compound + OH⁻) and the product complex (3-methoxy-1-propanol + I⁻). Perform frequency calculations to confirm they are true minima.

-

Locate the Transition State (TS):

-

Build an initial guess for the TS structure. For an Sₙ2 reaction, this involves the nucleophile (OH⁻) approaching the carbon atom from the side opposite the leaving group (I⁻), with the C-O bond partially formed and the C-I bond partially broken.

-

Use a TS optimization algorithm (e.g., Opt=(TS, QST2) or Opt=(TS, CalcFC) in Gaussian). QST2 requires inputting both reactant and product structures, while CalcFC calculates force constants at the first step to guide the search from the initial TS guess.

-

-

TS Validation (Self-Validation):

-

Perform a frequency calculation on the optimized TS structure.

-

Trustworthiness Check: A true first-order saddle point (a transition state) must have exactly one imaginary frequency.[15] The vibrational mode of this imaginary frequency should correspond to the expected reaction coordinate (i.e., the breaking of the C-I bond and the formation of the C-O bond).

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

This is the definitive validation step. An IRC calculation maps the minimum energy path downhill from the TS.

-

Run the IRC calculation in both the forward and reverse directions starting from the TS geometry.

-

Trustworthiness Check: A successful IRC calculation must connect the transition state to the pre-reaction complex (reactants) on one side and the post-reaction complex (products) on the other, confirming that the located TS is indeed the correct one for the reaction of interest.

-

-

Calculate the Activation Energy: The reaction barrier (ΔE‡) is the difference in energy between the TS and the reactants. For more accurate results, use the ZPVE-corrected electronic energies.

ΔE‡ = (ETS + ZPVETS) - (EReactants + ZPVEReactants)

Caption: Workflow for Investigating and Validating a Reaction Mechanism.

Data Summary and Interpretation

All calculated quantitative data should be summarized for clarity.

Table 2: Key Geometric Parameters of the Ground State Conformer

| Parameter | Value |

|---|---|

| Bond Length C-I (Å) | Value |

| Bond Length C-O (Å) | Value |

| Bond Angle C-C-I (°) | Value |

| Dihedral Angle C-C-C-I (°) | Value |

Note: Values are placeholders.

Table 3: Energetics for the Sₙ2 Reaction with OH⁻ (ZPVE-Corrected)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | Value |

| Products | Value |

Note: Values are placeholders.

Conclusion

This guide has outlined a robust and scientifically sound framework for the computational investigation of this compound. By adhering to these detailed protocols—from careful selection of DFT methods and mixed basis sets to rigorous validation of stationary points using frequency and IRC calculations—researchers can generate reliable and predictive data. These theoretical insights into the structural, spectroscopic, and reactive properties of halogenated ethers are crucial for advancing their application in drug design and materials science.

References

-

K. B. Wiberg, "Vibrational Frequencies in Organic Molecules. I. A Computationally Simple Method for the Determination of a Local Force Field and Its Application to the Calculation of the Vibrational Frequencies of Alkanes," Journal of Computational Chemistry, [Online]. Available: [Link]

-

PubChem, "this compound," National Center for Biotechnology Information, [Online]. Available: [Link]

-

LookChem, "this compound," LookChem, [Online]. Available: [Link]

-

DB Infotech, "Gaussian Basis Set for Iodine and Bromine Containing Molecules," YouTube, [Online]. Available: [Link]

-

A. S. G. Poleshchuk et al., "Comparative analysis of a full-electron basis set and pseudopotential for the iodine atom in DFT quantum-chemical calculations of iodine-containing compounds," ResearchGate, [Online]. Available: [Link]

-

A. T. Bruni et al., "Conformational Analysis: A New Approach by Means of Chemometrics," Journal of Computational Chemistry, [Online]. Available: [Link]

-

A. P. Scott and L. Radom, "Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods," The Journal of Physical Chemistry, [Online]. Available: [Link]

-

Y. Wang et al., "Iodine capture of a two-dimensional layered uranyl–organic framework: a combined DFT and AIMD study," RSC Publishing, [Online]. Available: [Link]

-

T. M. Schafer et al., "The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density," ACS Omega, [Online]. Available: [Link]

-

J. Li et al., "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks," Journal of Chemical Information and Modeling, [Online]. Available: [Link]

-

S. G. Moxham et al., "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides," Organic & Biomolecular Chemistry, [Online]. Available: [Link]

-

T. M. Schafer et al., "The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density," National Center for Biotechnology Information, [Online]. Available: [Link]

-

S. L. C. Moors et al., "Conformational Analysis of 1,3-Difluorinated Alkanes," Molecules, [Online]. Available: [Link]

-

PubChemLite, "this compound (C4H9IO)," PubChemLite, [Online]. Available: [Link]

-

F. Neese, "Prediction of molecular properties and molecular spectroscopy with density functional theory: From fundamental theory to routine applications," Wiley Interdisciplinary Reviews: Computational Molecular Science, [Online]. Available: [Link]

-

D. T. Coffin, "Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?," ResearchGate, [Online]. Available: [Link]

-

H. B. Schlegel, "Geometry optimization," Wiley Interdisciplinary Reviews: Computational Molecular Science, [Online]. Available: [Link]

-

M. K. Kunz et al., "Extended Gaussian basis sets for iodine and their preliminary applications in ab initio configuration interaction calculations," The Journal of Chemical Physics, [Online]. Available: [Link]

-

J. S. D. Vianna et al., "A density functional theory analysis of the adsorption and surface chemistry of inorganic iodine species on graphite," Frontiers in Chemistry, [Online]. Available: [Link]

-

PubChem, "1-Iodo-3-methoxyprop-1-ene," National Center for Biotechnology Information, [Online]. Available: [Link]

-

N. M. N. M. Kamal et al., "DFT-GIAO 1 H and 13 C-NMR Chemical Shifts Calculation of Uncaria longiflora Alkaloids," ResearchGate, [Online]. Available: [Link]

-

H. P. Hratchian and H. B. Schlegel, "Finding reaction pathways and transition states," Theory and Applications of Computational Chemistry, [Online]. Available: [Link]

-

M. Arca, "What is the most suitable basis set for iodine atom?," ResearchGate, [Online]. Available: [Link]

-

S. P. Singh et al., "Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry," SciSpace, [Online]. Available: [Link]

-

A. Z. Al-Yasari et al., "A DFT investigation of the adsorption of iodine compounds and water in H-, Na-, Ag-, and Cu- mordenite," AIP Publishing, [Online]. Available: [Link]

-

J. R. Reimers, "The Analysis of Vibrational Spectra: Past, Present and Future," ResearchGate, [Online]. Available: [Link]

-

S. K. G. M. Hossain et al., "11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules," ACS Omega, [Online]. Available: [Link]

-

M. Dalal, "Methods of Determining Mechanisms," Dalal Institute, [Online]. Available: [Link]

-

V. V. Klochkov et al., "Conformational analysis of 1,3,2-dioxathiane and its oxides," ResearchGate, [Online]. Available: [Link]

-

S. A. G. Al-Azzawi and A. M. A. Al-Jubori, "Computational analysis of the vibrational spectra and structure of aqueous cytosine," Vibrational Spectroscopy, [Online]. Available: [Link]

-

J. Ashenhurst, "Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration," Master Organic Chemistry, [Online]. Available: [Link]

-

A. Benallou et al., "GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products," Mediterranean Journal of Chemistry, [Online]. Available: [Link]

-

Kozlowski Group, "Experimental Techniques to Study Organic Chemistry Mechanisms," University of Pennsylvania, [Online]. Available: [Link]

-

Y. Ju et al., "Mechanisms and Kinetic Studies of OH-initiated Atmospheric Oxidation of Methoxyphenols in the Presence of O2 and NOx," ResearchGate, [Online]. Available: [Link]

-

Chemeurope.com, "Halogenated ether," Chemeurope.com, [Online]. Available: [Link]

-

ChemBK, "1-Methoxy-3-hydroxypropane," ChemBK, [Online]. Available: [Link]

-

A. I. Alrawashdeh and R. A. Poirier, "Computational Study on Thermochemical Properties for Perhalogenated Methanols (CX3OH) (X = F, Cl, Br)," The Journal of Physical Chemistry A, [Online]. Available: [Link]

Sources

- 1. Halogenated_ether [chemeurope.com]

- 2. This compound | C4H9IO | CID 13522989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4H9IO) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Synthetic Versatility of 1-Iodo-3-methoxypropane: A Guide to Procurement, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource for researchers and drug development professionals on the procurement, synthesis, and application of 1-Iodo-3-methoxypropane (CAS No: 61542-10-7). This versatile alkylating agent is a valuable building block for introducing the 3-methoxypropyl moiety, a structural motif frequently employed to modulate physicochemical properties in drug discovery programs. This document provides an in-depth analysis of its chemical properties, reliable synthetic protocols with mechanistic explanations, a survey of commercial suppliers, and practical guidance on its use in common synthetic transformations. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.

Core Concepts: The Utility of this compound in Medicinal Chemistry

This compound is a bifunctional organic compound featuring a terminal methoxy group and a primary iodide. The high reactivity of the carbon-iodine bond makes it an excellent electrophile for a variety of nucleophilic substitution reactions. In the context of drug design and lead optimization, the incorporation of the 3-methoxypropyl group can be a strategic choice for several reasons:

-

Modulation of Lipophilicity: The ether and short alkyl chain can fine-tune a molecule's lipophilicity (LogP), which is a critical parameter influencing solubility, cell permeability, and pharmacokinetic profiles.[1]

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to more labile functional groups like esters.

-

Conformational Flexibility: The propyl chain introduces a degree of conformational flexibility, which can allow a ligand to adopt an optimal binding pose within a protein target.

-

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.

This guide will provide the foundational knowledge to effectively leverage these properties in a laboratory setting.

Physicochemical Data and Safety Imperatives

A thorough understanding of a reagent's properties is fundamental to its safe and effective use.

Key Properties

All quantitative data for this compound has been summarized below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 61542-10-7 |

| Molecular Formula | C₄H₉IO |

| Molecular Weight | 200.02 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 150-152 °C (for precursor 3-methoxy-1-propanol)[4] |

| Density | ~1.56 g/mL (Estimated based on similar compounds) |

| LogP | 1.9[1][2] |

| Hydrogen Bond Acceptors | 1[1][2] |

| Rotatable Bond Count | 3[1][2] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements: H227 (Combustible liquid), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2][3]

Core Safety Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3] Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Sourcing and Procurement of this compound

This reagent is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development. When purchasing, key considerations include purity, quantity, and the availability of a Certificate of Analysis (CoA).

Table 2: Representative Commercial Suppliers

| Supplier | Purity | Common Quantities |

| AK Scientific | 98% | 2.5g, 10g[3][5] |

| Toronto Research Chemicals (TRC) | N/A | 50mg, 500mg[1][3] |

| PharmaBlock | N/A | Custom[3] |

| American Custom Chemicals Corp. | 96% | 5mg[1][3] |

Note: This list is not exhaustive, and availability may vary. Researchers should verify with suppliers directly.

Synthesis Protocol: From Alcohol to Alkyl Iodide

While commercially available, this compound can also be synthesized in the lab, typically from its corresponding alcohol, 3-methoxy-1-propanol (CAS: 1589-49-7).[4][6][7] A common and reliable method is a two-step process involving the conversion of the alcohol to a sulfonate ester, followed by a Finkelstein reaction.

Mechanistic Rationale

The hydroxyl group of an alcohol is a poor leaving group. To facilitate a nucleophilic substitution, it must first be converted into a better leaving group. Mesylates and tosylates are excellent choices as their corresponding anions are highly resonance-stabilized. Once the sulfonate ester is formed, the iodide anion, a strong nucleophile, can readily displace it via an Sₙ2 mechanism. Using acetone as a solvent in the second step is strategic; while sodium iodide is soluble, the sodium tosylate or mesylate byproduct is not, causing it to precipitate and drive the reaction to completion.

Experimental Workflow Diagram

Caption: Common Sₙ2 reactions involving this compound.

Example Protocol: N-Alkylation of a Secondary Amine

Rationale: This protocol demonstrates the alkylation of a nitrogen nucleophile, a common reaction in scaffold decoration. A weak, non-nucleophilic base like K₂CO₃ is used to neutralize the HI byproduct without competing in the main reaction. A polar aprotic solvent like DMF is ideal as it solvates the cation (K⁺) but leaves the nucleophile relatively free, accelerating the Sₙ2 reaction.

-

To a solution of the secondary amine (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.25 M), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Add this compound (1.2 eq) to the stirred suspension.

-

Heat the reaction mixture to 60 °C and stir for 6-12 hours.

-

Monitor the reaction by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic extracts and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired N-(3-methoxypropyl) amine.

References

-

Title: this compound Source: LookChem URL: [Link]

- Source: Google Patents (US6100433A)

-

Title: this compound | C4H9IO | CID 13522989 Source: PubChem - NIH URL: [Link]

- Source: Google Patents (US20060183948A1)

-

Title: 1-Iodo-3-methoxyprop-1-ene | C4H7IO | CID 71346783 Source: PubChem - NIH URL: [Link]

-

Title: Principles of early drug discovery Source: British Journal of Pharmacology - PMC URL: [Link]

-

Title: 3-Methoxy-1-propanol | C4H10O2 | CID 74116 Source: PubChem - NIH URL: [Link]

-

Title: Modeling chemical reactions for drug design Source: PubMed URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C4H9IO | CID 13522989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 61542-10-7 [chemicalbook.com]

- 4. 3-メトキシ-1-プロパノール ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 61542-10-7 this compound AKSci 9890AH [aksci.com]

- 6. 3-Methoxy-1-propanol | C4H10O2 | CID 74116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

Methodological & Application

Use of 1-Iodo-3-methoxypropane in Grignard reagent formation

Application Note: Controlled Synthesis and Utilization of (3-Methoxypropyl)magnesium Iodide

Executive Summary

The reagent (3-methoxypropyl)magnesium iodide is a specialized nucleophile employed to introduce the 3-methoxypropyl moiety—a valuable "masked" hydrophilic spacer in medicinal chemistry. Unlike simple alkyl Grignards, this reagent presents unique challenges due to the high reactivity of the C-I bond (favoring Wurtz homocoupling) and the potential for intramolecular coordination by the ether oxygen.[1]

This guide provides a validated protocol emphasizing low-temperature initiation and high-dilution techniques to maximize monomeric Grignard formation (>85% yield) while suppressing side reactions.

Mechanistic Insight & Chemical Logic

The "Iodide Advantage" and "Ether Effect"

-

Reactivity: The C-I bond is significantly weaker than C-Br or C-Cl, allowing for rapid insertion of Magnesium at lower temperatures (often 0°C to RT).[1] This is critical because higher temperatures exponentially increase the rate of Wurtz coupling (

). -

Intramolecular Coordination: The methoxy group at the

-position can coordinate with the Magnesium center, forming a pseudo-5-membered chelate.[1] While this stabilizes the reagent against thermal decomposition, it can reduce nucleophilicity due to steric crowding around the Mg center.[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways between the desired Grignard formation and the parasitic Wurtz coupling.

Figure 1: Mechanistic divergence in Grignard formation. High local concentration of radicals favors the red Wurtz pathway.[1]

Detailed Experimental Protocol

Objective: Synthesize 50 mmol of (3-methoxypropyl)magnesium iodide in THF.

Materials & Equipment

-

Substrate: this compound (10.0 g, ~50 mmol). Note: Must be passed through a basic alumina plug if storage stabilizers (Cu) are present.

-

Magnesium: Magnesium turnings (1.34 g, 55 mmol, 1.1 equiv).[1] Mechanically activated (crushed) preferred.

-

Solvent: Anhydrous THF (Tetrahydrofuran), stabilized with BHT is acceptable, but water content must be <50 ppm.[1]

-

Activator: Iodine crystals (one small chip) or 1,2-Dibromoethane (0.1 mL).

Step-by-Step Procedure

Step 1: Apparatus Preparation

-

Flame-dry a 3-neck round-bottom flask (250 mL) equipped with a reflux condenser, N2/Ar inlet, and a pressure-equalizing addition funnel.

-

Cool under a stream of inert gas.

-

Add Magnesium turnings.[2] Pro-Tip: Dry stir the turnings rapidly for 10 mins to mechanically expose fresh metal surfaces.[1]

Step 2: Activation

-

Add just enough THF to cover the Mg turnings (~10 mL).

-

Heat gently with a heat gun until the iodine color fades, indicating MgI2 formation and surface activation.

Step 3: Initiation (The Critical Moment)

-

Prepare a solution of this compound (10 g) in THF (40 mL) in the addition funnel.

-

Add only 5% of this solution (approx. 2.5 mL) to the Mg suspension.

-

Stop stirring for 30-60 seconds to allow local hotspots to initiate the reaction. Look for turbidity and spontaneous boiling.

-

If no reaction: Add 0.1 mL of 1,2-dibromoethane and apply localized heat. Do not proceed until initiation is confirmed.

Step 4: Controlled Addition

-

Once initiated, dilute the reaction mixture with an additional 20 mL of THF.

-

Cool the bath to 0°C. (Crucial for Iodides).

-

Begin dropwise addition of the remaining substrate solution.

-

Rate: 1 drop per second.

-

Observation: Maintain a gentle internal reflux/simmer. If the reaction becomes too vigorous, stop addition and cool further.

-

-

Total addition time should be 45–60 minutes.

Step 5: Maturation

-

After addition is complete, remove the ice bath.

-

Stir at Room Temperature for 1 hour.

-

Optional: If Mg remains and the solution is clear, heat to 40°C for 30 mins to ensure completion.

-

The final solution should be dark gray to brownish (turbid).

Quality Control: Titration

Do not assume 100% yield. Titrate using the Knochel Method (I2/LiCl) or simple acid-base titration if strict precision isn't required.

| Parameter | Target Specification |

| Appearance | Dark grey/brown suspension |

| Molarity | 0.6 – 0.8 M (theoretical max ~0.71 M) |

| Active Yield | > 85% |

| Wurtz Dimer | < 5% (by GC-MS of quenched aliquot) |

Application Case Study: Synthesis of a Drug Linker

Scenario: Reaction with 4-Chlorobenzaldehyde to form a secondary alcohol intermediate.

Workflow Diagram:

Figure 2: Standard workflow for electrophilic addition.

Protocol:

-

Cool the prepared Grignard solution (50 mmol) to -20°C.

-

Dissolve 4-chlorobenzaldehyde (45 mmol, 0.9 equiv) in dry THF (20 mL).

-

Add the aldehyde solution slowly to the Grignard. Note: Reverse addition (Grignard into Aldehyde) is preferred if bis-addition is a risk, but not applicable here.[1]

-

Allow to warm to RT over 2 hours.

-

Quench: Pour into saturated NH4Cl (aq) at 0°C.

-

Yield: Expected isolated yield of the alcohol is 85-92%.

Troubleshooting & Safety

Common Failure Modes

-

"The reaction won't start":

-

Cause: Oxide layer on Mg or wet solvent.

-

Fix: Add a crystal of Iodine and heat to reflux. If that fails, add 0.5 mL of pre-formed Methyl Magnesium Bromide (sacrificial initiator).

-

-

"Yield is low (<50%)":

-

Cause: Wurtz coupling due to high temperature or fast addition.

-

Fix: Lower temperature to -10°C during addition and dilute the substrate further (1:10 ratio).

-

Safety Hazards

-

Alkyl Iodides: this compound is a potential alkylating agent. It is likely carcinogenic and toxic. Handle in a fume hood with double nitrile gloves.

-

Exotherm: The initiation of alkyl iodides is often delayed and then violent (induction period). Never add the bulk of the substrate until you are 100% sure initiation has occurred.[1]

References

-

Grignard Reagent Preparation (General)

-

Magnesium Iodide Reactivity

- Nbinno Application Note.

-

Source:

-

Wurtz Coupling Suppression

-

Iopentol (Related Application)

Sources

- 1. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 7. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocol for the Preparation of 3-Methoxypropylmagnesium Iodide

A Comprehensive Guide for Researchers in Synthetic Chemistry

Disclaimer: The following protocol is based on established principles of Grignard reagent synthesis. Researchers should consider this a general guideline and may need to optimize conditions for their specific experimental setup based on preliminary small-scale trials.

Introduction

Grignard reagents, with the general structure R-Mg-X, are a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] Since their discovery by Victor Grignard, these organomagnesium halides have been employed in countless synthetic routes, enabling the construction of complex molecular architectures from simpler precursors.[1] Their utility stems from the nucleophilic character of the carbon atom attached to the magnesium, which readily reacts with a diverse range of electrophilic functional groups, including aldehydes, ketones, esters, and epoxides.[2][3]

This document provides a detailed, technically-grounded protocol for the laboratory-scale preparation of 3-methoxypropylmagnesium iodide. The synthesis of this specific Grignard reagent, which contains an ether functional group, necessitates careful control over reaction parameters to ensure high yield and purity. These application notes are designed for an audience of researchers, scientists, and professionals in drug development who possess a working knowledge of synthetic organic chemistry techniques.

Scientific Principles and Mechanistic Rationale

The synthesis of a Grignard reagent is achieved through the reaction of an organic halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The reaction proceeds via a radical mechanism where the magnesium metal inserts itself into the carbon-halogen bond.[1]

The ether solvent is a critical component of the reaction system. It does not act merely as an inert medium but plays a vital role in stabilizing the Grignard reagent by coordinating with the magnesium atom, forming a soluble complex that maintains the reagent's reactivity.[5]

The fundamental transformation is depicted below:

CH₃O(CH₂)₃I + Mg → CH₃O(CH₂)₃MgI

A paramount consideration in all Grignard syntheses is the rigorous exclusion of protic substances, most notably water.[6][7] Grignard reagents are potent bases and will be rapidly quenched by any available acidic protons, leading to the formation of the corresponding alkane and magnesium salts, thereby diminishing the yield of the desired organometallic reagent.[6]

Materials and Equipment

Reagents

| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Recommended Purity | Typical Supplier | Key Considerations |

| Magnesium Turnings | Mg | 24.31 | >99.5% | e.g., Sigma-Aldrich | Requires activation before use. |

| 1-Iodo-3-methoxypropane | CH₃O(CH₂)₃I | 199.03 | >98% | e.g., Alfa Aesar | Should be stored over a drying agent and distilled if purity is uncertain. |

| Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF) | C₄H₁₀O or C₄H₈O | 74.12 or 72.11 | Anhydrous Grade (<50 ppm H₂O) | e.g., Sigma-Aldrich | Must be freshly distilled from sodium/benzophenone ketyl under an inert atmosphere. |

| Iodine (I₂) | I₂ | 253.81 | ACS Reagent Grade | e.g., Fisher Scientific | Used as a chemical activator for magnesium. |

| Anhydrous n-Hexane | C₆H₁₄ | 86.18 | Anhydrous Grade | e.g., Sigma-Aldrich | For rinsing of glassware. |

Equipment

-

Three-necked round-bottom flask, appropriately sized for the reaction scale.

-

Allihn or Liebig reflux condenser.

-

Pressure-equalizing dropping funnel.

-

High-torque magnetic stirrer and a Teflon-coated stir bar.

-

Heating mantle with a temperature controller.

-

Inert gas (Nitrogen or Argon) supply with a manifold and bubbler system.

-

Schlenk line for advanced anhydrous techniques (highly recommended).

-

Dry, gas-tight syringes and needles for the transfer of anhydrous liquids.

-

Standard laboratory glassware for reaction quenching and work-up procedures.

-

Apparatus for the titration of the Grignard reagent.

Detailed Experimental Protocol

Rigorous Preparation of Glassware and Apparatus

Scientific Rationale: The success of a Grignard synthesis is contingent upon the establishment and maintenance of a scrupulously anhydrous environment.[7] Any adventitious moisture will result in the consumption of the Grignard reagent as it is formed. Consequently, all glassware must be meticulously dried.

-

Cleaning: All glassware should be thoroughly cleaned with an appropriate laboratory detergent, followed by rinsing with deionized water and then acetone to facilitate drying.

-

Drying: The cleaned glassware must be dried in a laboratory oven at a temperature of at least 120 °C for a minimum of four hours, though overnight drying is preferable.

-

Assembly and Inert Atmosphere: The apparatus should be assembled while still hot and immediately placed under a positive pressure of a dry, inert gas (nitrogen or argon). This crucial step prevents the ingress of atmospheric moisture as the glassware cools to ambient temperature. The use of a Schlenk line is the preferred method for this purpose.

-

Flame-Drying (Optional but Recommended): For reactions that are particularly sensitive to moisture, the assembled apparatus can be flame-dried under a dynamic vacuum or a stream of inert gas. This procedure must be executed with extreme caution, particularly in the presence of flammable solvents.

Activation of Magnesium Turnings

Scientific Rationale: A passivating layer of magnesium oxide is often present on the surface of commercially available magnesium turnings, which can significantly hinder the initiation of the Grignard reaction. The activation process serves to disrupt this oxide layer, exposing a fresh, reactive metallic surface.

-

In the dried, inerted three-necked flask, place the required mass of magnesium turnings (typically 1.2 equivalents relative to the alkyl iodide).

-

Add a single, small crystal of iodine. The iodine acts as a chemical etchant, reacting with the magnesium surface to generate a small amount of magnesium iodide and expose the underlying reactive metal.

-

Gently warm the flask using a heat gun while maintaining a slow purge of inert gas. The appearance of purple iodine vapor, which subsequently deposits on the magnesium turnings, indicates successful activation.

Synthesis of 3-Methoxypropylmagnesium Iodide

Reaction Workflow Diagram:

Caption: A schematic overview of the key stages in the preparation of 3-methoxypropylmagnesium iodide.

Step-by-Step Synthesis:

-

After the activation of magnesium, allow the reaction flask to cool to room temperature while maintaining a positive pressure of inert gas.

-

Using a cannula or a dry syringe, transfer anhydrous diethyl ether or THF into the flask to a level that covers the magnesium turnings.

-

In the pressure-equalizing dropping funnel, prepare a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

-

Introduce a small volume (approximately 10%) of the this compound solution into the stirred magnesium suspension.

-

Carefully monitor the reaction mixture for signs of initiation. These include the fading of the iodine color, the development of a turbid, grayish appearance, and a spontaneous increase in temperature, which may lead to gentle refluxing of the solvent. If initiation is sluggish, gentle warming with a heat gun may be applied judiciously.

-

Once the reaction has commenced, add the remainder of the this compound solution dropwise. The rate of addition should be controlled to maintain a steady, gentle reflux. The exothermic nature of the reaction requires vigilant monitoring; an ice bath should be kept at hand for immediate cooling should the reaction become too vigorous.

-

Upon completion of the addition, continue to stir the mixture. Depending on the scale and solvent, this may be done at ambient temperature or with gentle heating to maintain reflux for an additional 1 to 2 hours to ensure all the magnesium has reacted. The resulting Grignard reagent should be a cloudy, grayish-brown solution.

Quantitative Analysis: Titration of the Grignard Reagent

Scientific Rationale: The formation of Grignard reagents rarely proceeds with 100% efficiency. To ensure accurate stoichiometry in subsequent reactions, it is imperative to determine the precise molarity of the prepared solution. A variety of titration methods are available; a widely used and reliable technique is the titration against a standard solution of iodine in the presence of lithium chloride.

Iodine-Based Titration Protocol:

-

In a flame-dried vial under an inert atmosphere, prepare a solution of a precisely weighed mass of iodine (e.g., 100 mg) in a 0.5 M solution of anhydrous lithium chloride in dry THF (e.g., 1 mL). This will yield a dark brown solution.

-

Cool the iodine solution to 0 °C using an ice bath.

-

Slowly add the prepared 3-methoxypropylmagnesium iodide solution from a calibrated syringe, with vigorous stirring, until the dark brown color of the iodine is completely discharged, resulting in a colorless or pale yellow endpoint.

-

Accurately record the volume of the Grignard reagent required to reach the endpoint.

-

For accuracy, perform the titration in duplicate or triplicate and calculate the average molarity of the Grignard solution.

Critical Safety Considerations

The synthesis of Grignard reagents presents several significant safety hazards that demand strict adherence to established safety protocols.

-

Extreme Flammability: Diethyl ether and THF are highly flammable and volatile liquids with low flash points.[6] All operations must be conducted within a certified chemical fume hood, and all potential ignition sources must be eliminated from the laboratory.

-

Exothermic Reaction Hazard: The formation of the Grignard reagent is a highly exothermic process. The rate of addition of the alkyl halide must be carefully controlled to prevent a runaway reaction. A cooling bath must be readily accessible.

-

Pyrophoricity: While solutions of Grignard reagents in ether are generally not pyrophoric, more concentrated solutions or the solvent-free reagents can be. Grignard reagents should always be handled under a protective inert atmosphere.

-

Water Reactivity: Grignard reagents react violently with water. It is essential to ensure that all glassware and solvents are rigorously dried. Appropriate quenching agents and a Class D fire extinguisher suitable for metal fires should be immediately available.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical splash goggles, a flame-resistant laboratory coat, and chemically resistant gloves, must be worn at all times.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Corrective Action(s) |

| Failure of Reaction to Initiate | - Passivated magnesium surface.- Presence of moisture in glassware or solvent.- Impurities in the alkyl halide. | - Employ a more vigorous activation method (e.g., addition of a small amount of 1,2-dibromoethane).- Re-dry all glassware and use freshly distilled, anhydrous solvent.- Purify the this compound via distillation. |

| Reaction Initiates but Ceases Prematurely | - Inefficient stirring.- Localized high concentration of impurities. | - Increase the stirring rate to ensure good mixing.- Ensure a slow and continuous addition of the alkyl halide solution. |

| Low Yield of Grignard Reagent | - Wurtz coupling side reaction.- Incomplete reaction.- Exposure to atmospheric moisture or carbon dioxide. | - Perform the reaction at a higher dilution.- Use a slight excess of magnesium.- Ensure a positive pressure of inert gas is maintained throughout the reaction. |

| Formation of Dark, Tarry Byproducts | - Excessive heating. | - Carefully control the rate of addition and utilize a cooling bath to maintain a gentle, controlled reflux. |

Visualization of the Reaction Mechanism

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Direct Reaction - One Step Route to Synthesize Lanthanoid-iodide Formamidinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Facile synthesis of a nitrogen-rich covalent organic framework for the efficient capture of iodine - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Williamson Ether Synthesis of 1,3-Dimethoxypropane

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Ethers

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains an indispensable tool for the formation of both symmetrical and asymmetrical ethers.[1] This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1] This application note provides a comprehensive guide to the synthesis of 1,3-dimethoxypropane using 1-iodo-3-methoxypropane as the electrophile and sodium methoxide as the nucleophile. This specific transformation is valuable in the synthesis of various organic compounds, where 1,3-dimethoxypropane can serve as a solvent or a key building block.[]